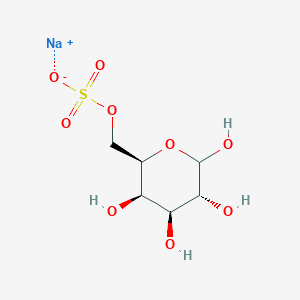

D-Galactose-6-O-sulphate sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZWUBBFWXXKZ-HLTNBIPTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746655 | |

| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125455-62-1 | |

| Record name | Sodium 6-O-sulfonato-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sulfation Code: D-Galactose-6-O-Sulphate in Keratan Sulfate Signaling and Pathology

Executive Summary

Keratan Sulfate (KS) is unique among glycosaminoglycans (GAGs) for its lack of uronic acid and its N-acetyllactosamine-based backbone.[1][2] Within this structure, D-Galactose-6-O-sulphate (Gal-6S) is not merely a structural modification; it is a binary switch that governs molecular recognition.

This guide dissects the biological imperative of Gal-6S, moving beyond basic biochemistry into the mechanics of cell signaling, neuroplasticity, and lysosomal storage pathology. It provides researchers with actionable protocols for structural analysis (LC-MS/MS) and epitope mapping, grounded in the causality of enzyme kinetics and antibody specificity.

Molecular Architecture: The "Sulfate Code"

The biological activity of KS is dictated by its sulfation pattern. While N-acetylglucosamine-6-O-sulfation (GlcNAc-6S) is often constitutive, the addition of sulfate to the C6 position of Galactose (Gal-6S) creates a hyper-sulfated motif that serves as a high-affinity ligand for specific biological interactions.

The Structural Motif

The fully sulfated repeating disaccharide unit is: [-3Gal(6S)β1-4GlcNAc(6S)β1-] [3]

-

GlcNAc-6S: Provides a baseline negative charge density.

-

Gal-6S: Introduces steric bulk and specific anionic coordinates required for the binding of antibodies (e.g., 5D4) and biological ligands (e.g., L-selectin, Siglecs).

Biosynthetic Causality

The synthesis of Gal-6S is a non-template driven process governed by the Golgi-resident sulfotransferase CHST1 (KS-Gal6ST) . Crucially, CHST1 activity is often cooperative; it prefers substrates where the adjacent GlcNAc is already sulfated.

Figure 1: Sequential enzymatic sulfation of Keratan Sulfate. Note that CHST1 (Gal-sulfotransferase) typically acts downstream of GlcNAc sulfation, creating the "capped" hyper-sulfated structures.

Physiological Roles of Gal-6S

Central Nervous System: The Plasticity Brake

In the CNS, KS proteoglycans (e.g., phosphacan) are rich in Gal-6S. These chains are major components of Perineuronal Nets (PNNs) .

-

Mechanism: The high negative charge density of Gal-6S/GlcNAc-6S motifs inhibits neurite outgrowth by creating an electrostatic and steric barrier.

-

Significance: This "locks" synaptic connections. In spinal cord injury, the upregulation of CHST1 and subsequent increase in Gal-6S prevents regeneration. Enzymatic removal of Gal-6S (via Keratanase) can re-open the window for plasticity.

Corneal Transparency

Corneal KS (KS-I) is the most abundant GAG in the cornea.[4]

-

Mechanism: Gal-6S residues are essential for maintaining the hydration and precise spacing of collagen fibrils.

-

Loss of Function: Hypo-sulfation (e.g., in Macular Corneal Dystrophy) leads to fibril aggregation and corneal opacification (blindness).

Pathology: The GALNS Deficiency (Morquio A)[5][6]

The clinical relevance of Gal-6S is most acute in Mucopolysaccharidosis IV A (Morquio A Syndrome) .

-

Enzyme Defect: N-acetylgalactosamine-6-sulfatase (GALNS).[5][6]

-

Substrate Accumulation: GALNS is an exosulfatase required to cleave the sulfate from the non-reducing terminal Gal-6S (and GalNAc-6S).[7]

-

Pathophysiology: Without GALNS, the degradation of KS halts. Lysosomes engorge with undegraded KS, causing systemic skeletal dysplasia and valvular heart disease.

Figure 2: The critical role of GALNS in KS catabolism. Failure to remove the Gal-6S group arrests the entire degradation pathway.

Analytical Methodologies

Accurate detection of Gal-6S requires distinguishing it from GlcNAc-6S and unsulfated galactose.

Enzymatic Dissection: The Keratanase Distinction

Researchers often confuse Keratanase and Keratanase II. Selection dictates the readout.

| Enzyme | Source | Specificity | Role in Gal-6S Analysis |

| Keratanase | Pseudomonas sp. | Requires unsulfated Galactose. Cleaves β1-4 bond. | Cannot cleave if Gal-6S is present. Use to isolate low-sulfated regions. |

| Keratanase II | Bacillus sp.[2] | Requires sulfated GlcNAc (GlcNAc-6S).[1][2][8] Cleaves β1-3 bond. | Essential for Gal-6S analysis. Releases disaccharides (L2, L4) for MS quantification. |

Immunodetection: The 5D4 Antibody

The monoclonal antibody 5D4 is the gold standard for detecting "high-sulfated" KS.

-

Epitope: It requires a linear sequence of at least 5-7 residues containing Gal-6S .

-

Interpretation: A positive 5D4 signal confirms the presence of Gal-6S.[9][10] Loss of 5D4 signal (after treatment with a sulfatase or in knockout models) confirms the removal/absence of the Gal-6S moiety specifically.

Experimental Protocols

Protocol A: Quantitative Disaccharide Analysis via LC-MS/MS

Objective: To quantify the ratio of Mono-sulfated (L2) vs. Di-sulfated (L4, containing Gal-6S) KS in biological samples.

Reagents:

-

Keratanase II (Seikagaku or equivalent)[2]

-

Internal Standard: Chondrosine (or isotopically labeled KS disaccharides)

-

Ammonium Bicarbonate (volatile buffer for MS)

Workflow:

-

Sample Preparation:

-

Lyophilize biological fluid (serum/CSF) or tissue homogenate (equivalent to 10-100 µg protein).

-

Resuspend in 50 µL of 50 mM Tris-acetate buffer (pH 7.0).

-

-

Digestion:

-

Add 2 mIU of Keratanase II .[1]

-

Incubate at 37°C for 12–16 hours. Note: This cleaves the polymer into disaccharides.

-

-

Filtration:

-

Pass sample through a 10 kDa MWCO spin filter (e.g., Nanosep) to remove the enzyme and core proteins. Collect the flow-through (contains disaccharides).

-

-

LC-MS/MS Acquisition:

-

Column: Hypercarb (Porous Graphitic Carbon) or HILIC amide column.

-

Mobile Phase:

-

A: 10 mM Ammonium Bicarbonate (pH 10).

-

B: 100% Acetonitrile.

-

-

Gradient: 0-30% B over 15 minutes.

-

MS Mode: Negative Ion Electrospray (ESI-).

-

MRM Transitions:

-

L2 (Gal-GlcNAc6S): m/z 462 > 97 (sulfate ion).

-

L4 (Gal6S-GlcNAc6S): m/z 542 > 462 (loss of sulfate) or 542 > 97.

-

-

-

Data Analysis:

-

Calculate the L4/L2 ratio . An elevated ratio indicates increased CHST1 activity (high Gal-6S content).

-

Protocol B: Epitope Mapping of Perineuronal Nets (IHC)

Objective: To visualize Gal-6S rich structures in CNS tissue.

-

Fixation: Transcardial perfusion with 4% Paraformaldehyde (PFA).

-

Sectioning: Coronal sections (30 µm) floating in PBS.

-

Enzymatic Pre-treatment (Optional Control):

-

Treat one set of slices with Keratanase II (0.1 U/mL) for 2 hours at 37°C. This should abolish staining, validating specificity.

-

-

Blocking: 5% Normal Goat Serum + 0.3% Triton X-100 in PBS for 1 hour.

-

Primary Antibody:

-

Anti-KS (Clone 5D4) at 1:500 dilution. Incubate overnight at 4°C.

-

-

Secondary Antibody:

-

Alexa Fluor 488 Goat Anti-Mouse IgG (1:1000).

-

-

Imaging: Confocal microscopy.

-

Result: Gal-6S rich PNNs will appear as lattice-like structures surrounding parvalbumin-positive interneurons.

-

References

-

Funderburgh, J. L. (2000).[4][11] Keratan sulfate: structure, biosynthesis, and function. Glycobiology, 10(10), 951–958. Link

-

Caterson, B., & Melrose, J. (2018).[4][11] Keratan sulfate, a complex glycosaminoglycan with unique functional roles. Glycobiology, 28(4), 182–206. Link

-

Hoshino, H., et al. (2014).[12] KSGal6ST is essential for the 6-sulfation of galactose within keratan sulfate in early postnatal brain.[12][13] Journal of Histochemistry & Cytochemistry, 62(2), 145–156. Link

-

Oguma, T., et al. (2001).[2][14] Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry.[2][15] Analytical Biochemistry, 290(1), 68–73.[2] Link

-

Tomatsu, S., et al. (2014). Morquio A syndrome: diagnosis and current and future therapies. Pediatric Endocrinology Reviews, 12(Suppl 1), 141. Link

-

Uchimura, K., et al. (1998). Molecular cloning and characterization of an N-acetylglucosamine-6-O-sulfotransferase. Journal of Biological Chemistry, 273(35), 22577–22583. Link

-

Mehmet, H., et al. (1986). Specificity of the monoclonal antibody 5D4 for keratan sulphate.[9][10][16] Biochemical Journal, 236(3), 917. Link

Sources

- 1. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]

- 3. GGDB: CHST1 [acgg.asia]

- 4. Reactome | Keratan sulfate biosynthesis [reactome.org]

- 5. Morquio A Syndrome-Associated Mutations: A Review of Alterations in the GALNS Gene and a New Locus-Specific Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WikiGenes - GALNS - galactosamine (N-acetyl)-6-sulfatase [wikigenes.org]

- 7. dovepress.com [dovepress.com]

- 8. Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. Keratan Sulfate: Biosynthesis, Structures, and Biological Functions | Springer Nature Experiments [experiments.springernature.com]

- 13. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sensitivity of monoclonal antibody, 5-D-4, for the detection of aggrecan, aggrecan fragments, and keratan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Galactose-6-O-sulphate sodium salt chemical structure and properties

An In-depth Technical Guide to D-Galactose-6-O-sulphate Sodium Salt

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple datasheet to provide in-depth insights into its structure, properties, biological significance, and practical applications, with a focus on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of a Sulfated Monosaccharide

D-Galactose-6-O-sulphate is more than just a modified sugar; it is a fundamental building block of complex glycosaminoglycans (GAGs) like keratan sulfate and a component of some carrageenans. The precise positioning of the sulfate group at the 6th carbon is not a trivial detail. This modification is a key part of the "sulfation code" that governs a vast array of biological processes.[1][2] Sulfated glycans on the cell surface and in the extracellular matrix (ECM) are critical for mediating cell signaling, growth, and homeostasis.[1][3] Understanding the properties and behavior of this specific monosaccharide provides a powerful tool to deconstruct these complex systems, investigate enzyme function, and explore new therapeutic avenues.[4] This guide will provide the foundational knowledge and practical methodologies required to effectively utilize this compound in a research setting.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of sound experimental design. These parameters dictate everything from solvent selection and storage conditions to the interpretation of analytical data.

Chemical Structure

The structure of D-Galactose-6-O-sulphate consists of a D-galactopyranose ring with a sulfate group esterified to the hydroxyl group at the C6 position. The sodium salt form is typically a white to off-white crystalline solid.[5][6]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound. Sourcing this information from reliable suppliers is a critical first step before any laboratory work commences.

| Property | Value | Source(s) |

| CAS Number | 125455-62-1 | [5][4] |

| Molecular Formula | C₆H₁₁NaO₉S | [5][4] |

| Molecular Weight | 282.20 g/mol | [4][6] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥95% (by NMR) | [6] |

| InChI Key | NTLPRJIGOOEWLH-NQZVPSPJSA-M | |

| IUPAC Name | Sodium [(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate | [7] |

Solubility and Stability

-

Solubility: As a charged, polar molecule, this compound is highly soluble in water. For D-galactose (the parent molecule), solubility in water is high (e.g., 680 g/L at 25°C).[8] While specific data for the sulfated form is less common, its salt nature suggests excellent aqueous solubility. It is generally insoluble in nonpolar organic solvents like ethanol, DMSO, acetone, and ether.[9]

-

Expert Insight: The high water solubility is advantageous for preparing buffers and reaction media for biological assays. However, it also means that purification from aqueous solutions often requires techniques like lyophilization (freeze-drying) or ion-exchange chromatography rather than precipitation with organic solvents.[10]

-

-

Stability and Storage: The compound is stable under recommended storage conditions.

-

Solid Form: Store in a freezer at -20°C under an inert atmosphere, sealed away from moisture.[6]

-

Stock Solutions: Aqueous stock solutions should be stored frozen. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is acceptable.[6][11]

-

Trustworthiness Pillar: Always use freshly prepared working solutions from a frozen stock. If the application is sensitive to microbial growth (e.g., cell culture), the working solution should be sterilized by filtration through a 0.22 µm filter immediately before use.[11] Avoid repeated freeze-thaw cycles, which can degrade the compound over time.

-

PART 2: Biological Significance and Applications

The strategic placement of the sulfate group on galactose endows it with specific biological roles, making it a valuable tool for research and a potential target in drug development.

Natural Occurrence and Role in the ECM

D-Galactose-6-O-sulphate is a key structural component of keratan sulfate, a major glycosaminoglycan (GAG).[5][2] Keratan sulfate is found predominantly in cartilage, the cornea, and bone. Within the extracellular matrix (ECM), these sulfated GAG chains are attached to core proteins to form proteoglycans. The negative charge of the sulfate groups is critical for:

-

Hydration and Tissue Resilience: The anionic sulfate groups attract and retain water, contributing to the turgor and compressive resistance of tissues like articular cartilage.

-

Molecular Interactions: The specific sulfation pattern on GAGs creates binding sites for a multitude of signaling molecules, including growth factors (e.g., FGF), cytokines, and cell adhesion molecules.[1][2] This regulation of signaling pathways is crucial for development, tissue homeostasis, and wound repair.

Caption: Biological context of D-Galactose-6-O-sulphate.

Applications in Research

-

Enzyme Substrate and Inhibitor Studies: It serves as a specific substrate for galactose-6-sulfatases, enzymes that remove the sulfate group.[12] Studying the activity of these enzymes is critical in understanding diseases like Morquio syndrome, a lysosomal storage disorder caused by a deficiency in N-acetylgalactosamine-6-sulfatase, which also exhibits galactose-6-sulfatase activity.[12][13]

-

Probing Glycan-Protein Interactions: The molecule can be used in competitive binding assays to help differentiate and characterize the binding sites of proteins that recognize sulfated glycans (e.g., lectins, growth factor receptors).[4] This helps elucidate the "sulfation code" that dictates biological specificity.

-

Cell Culture and Tissue Engineering: Galactose itself is an important carbohydrate nutrient that can enhance chondrogenic differentiation and cartilage matrix formation.[14] The sulfated form is a key component of that matrix, making it a relevant supplement in studies focused on cartilage repair and osteoarthritis.

-

Model for Aging Research: While the parent molecule D-galactose is widely used to induce senescence and oxidative stress in aging models, the role of its sulfated metabolites is an emerging area of interest.[9][15]

PART 3: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, incorporating controls and best practices to ensure data integrity.

Protocol: Preparation of a Sterile Aqueous Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution, a common starting point for most biological assays.

Rationale: Preparing an accurate, sterile stock solution is the most critical first step. Using water as the solvent is dictated by the molecule's high polarity. Freezing at -80°C minimizes degradation over time, and sterile filtration prevents microbial contamination in sensitive applications like cell culture.

Materials:

-

This compound (MW: 282.20 g/mol )

-

High-purity, sterile water (e.g., cell culture grade, Milli-Q)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

Procedure:

-

Calculation: To make 10 mL of a 100 mM solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

-

Mass = 0.1 mol/L × 0.010 L × 282.20 g/mol = 0.2822 g (282.2 mg)

-

-

Weighing: Tare the balance with a sterile conical tube. Carefully weigh 282.2 mg of this compound into the tube. Note: Perform this in a low-humidity environment if possible, as the solid can be hygroscopic.

-

Dissolution: Add approximately 8 mL of sterile water to the tube. Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

-

Volume Adjustment: Carefully add sterile water to bring the final volume to exactly 10.0 mL.

-

Sterilization: Draw the entire solution into a sterile syringe. Attach the sterile 0.22 µm filter and dispense the solution into a new, sterile conical tube. This is the final sterile stock solution.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 500 µL aliquots). Label clearly with the compound name, concentration, and date. Store immediately at -80°C.[11]

Protocol: General Workflow for a Sulfatase Activity Assay

This workflow outlines a typical colorimetric assay to measure the activity of a galactose-6-sulfatase enzyme.

Rationale: This assay measures enzyme activity by detecting the release of free sulfate ions after the enzyme cleaves the ester bond. A common method for sulfate detection is precipitation-based, such as using barium chloride, where the resulting turbidity can be measured. This workflow includes critical controls for data validation.

Caption: General workflow for a sulfatase enzyme activity assay.

Trustworthiness Pillar - The Importance of Controls:

-

Control 1 (Substrate, No Enzyme): This is essential to measure the rate of non-enzymatic, spontaneous hydrolysis of the sulfate group under the assay conditions. This value must be subtracted from the test sample reading.

-

Control 2 (Enzyme, No Substrate): This control accounts for any background signal from the enzyme preparation or buffer components. This value should also be subtracted.

PART 4: Safety and Handling

While this compound is considered a biochemical reagent with low hazard for typical laboratory handling, proper safety precautions are always necessary.[11]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and suitable gloves.[16]

-

Inhalation: Avoid generating dust.[8] If working with large quantities of powder, use in a well-ventilated area or with appropriate respiratory protection.[16]

-

Skin/Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes.[8]

-

Ingestion: Do not ingest. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a vital molecule for researchers investigating the complex world of glycobiology. Its role as a constituent of the extracellular matrix and its utility as a specific enzyme substrate make it an indispensable tool. By understanding its fundamental properties, recognizing its biological significance, and employing robust, well-controlled experimental protocols, scientists can leverage this compound to gain deeper insights into cellular signaling, disease mechanisms, and the development of novel therapeutics.

References

-

Frontiers in Molecular Biosciences. (2023). Sulfated Glycans: Structure, Synthesis, Function, and Applications. Retrieved from frontiersin.org. [Link]

-

Tsvetkov, Y. E., et al. (2012). Chemical synthesis of 6(GlcNAc)- and 6(Gal)-O-sulfated SiaLeX tetrasaccharides in spacer-armed form. Carbohydrate Research, 356, 140-146. [Link]

-

Smith, E. P., & Geller, H. M. (2018). Flexible Roles for Proteoglycan Sulfation and Receptor Signaling. Neural regeneration research, 13(1), 43–47. [Link]

-

MySkinRecipes. (n.d.). D-Galactose-6-O-sulfate sodium salt. Retrieved from MySkinRecipes.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439386, D-Galactose 6-sulfate. Retrieved from PubChem. [Link]

-

ResearchGate. (2022). A) The importance of sulfation in glycosaminoglycans (GAGs) and therapeutic GAG mimetics. B) The persulfated xylooligosaccharides accessed in this work. Retrieved from ResearchGate. [Link]

-

Cartmell, A., et al. (2017). Sulfated glycan recognition by carbohydrate sulfatases of the human gut microbiota. Nature Communications, 8, 1487. [Link]

-

BioSpectra, Inc. (n.d.). D-Galactose Product Information. Retrieved from biospectra.us. [Link]

-

Wikipedia. (n.d.). Carbohydrate. Retrieved from Wikipedia.org. [Link]

-

Carl ROTH. (n.d.). D-Galactose-6-O-sulphate sodium, 25 mg. Retrieved from carlroth.com. [Link]

-

Polysil. (n.d.). D-Galactose-6-O-sulfate (sodium salt). Retrieved from polysil.com. [Link]

-

PubMed. (2013). D-galactose as a vector for prodrug design. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

The Royal Society of Chemistry. (2022). Supplementary Information for MONITOR GALACTOSE OXYDASE ACTIVITY. Retrieved from rsc.org. [Link]

-

Poprac, P., et al. (2020). Galactose-Induced Skin Aging: The Role of Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2020, 9713585. [Link]

-

Carl ROTH. (n.d.). D-Galactose-6-O-sulphate sodium, 100 mg. Retrieved from carlroth.com. [Link]

-

MDPI. (2024). Chemical Synthesis of Fucosylated Chondroitin Sulfate Tetrasaccharide with Fucosyl Branch at the 6-OH of GalNAc Residue. Retrieved from mdpi.com. [Link]

-

Di Ferrante, N., et al. (1982). Galactose 6-sulfate sulfatase activity in Morquio syndrome. Pediatric Research, 16(7), 590-594. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of α- and β-d-galactose. Retrieved from ResearchGate. [Link]

-

BioSpectra, Inc. (n.d.). Excipient Grade D-Galactose. Retrieved from biospectra.us. [Link]

-

Bank, R. A., et al. (2009). Deficiency in N-acetylgalactosamine-6-sulfate sulfatase results in collagen perturbations in cartilage of Morquio syndrome A patients. Molecular Genetics and Metabolism, 97(2), 127-134. [Link]

-

Li, J., et al. (2022). Galactose Enhances Chondrogenic Differentiation of ATDC5 and Cartilage Matrix Formation by Chondrocytes. Frontiers in Molecular Biosciences, 9, 850778. [Link]

-

Frontiers. (2024). Regulating polysaccharide structure and bioactivity via free radical degradation: a review of mechanisms, effects, and application prospects. Retrieved from frontiersin.org. [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. Flexible Roles for Proteoglycan Sulfation and Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfated glycan recognition by carbohydrate sulfatases of the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Galactose 6-sulfate sodium salt | CAS 125455-62-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. dextrauk.com [dextrauk.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. D-Galactose 6-sulfate | C6H12O9S | CID 439386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Chemical synthesis of 6(GlcNAc)- and 6(Gal)-O-sulfated SiaLeX tetrasaccharides in spacer-armed form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Galactose 6-sulfate sulfatase activity in Morquio syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deficiency in N-acetylgalactosamine-6-sulfate sulfatase results in collagen perturbations in cartilage of Morquio syndrome A patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Galactose Enhances Chondrogenic Differentiation of ATDC5 and Cartilage Matrix Formation by Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

Function of Galactose-6-Sulfate in Glycosaminoglycan Degradation: A Technical Guide

Executive Summary

This technical guide delineates the critical role of Galactose-6-sulfate (Gal-6S) and its hydrolyzing enzyme, N-acetylgalactosamine-6-sulfatase (GALNS) , within the lysosomal degradation machinery. The precise removal of the sulfate ester from the C6 position of galactose (in Keratan Sulfate) and N-acetylgalactosamine (in Chondroitin-6-Sulfate) is a rate-limiting step in glycosaminoglycan (GAG) catabolism. Dysfunction in this mechanism drives the pathophysiology of Mucopolysaccharidosis IV A (Morquio A syndrome) . This document serves as a reference for researchers and drug developers, detailing biochemical mechanisms, validated analytical protocols (LC-MS/MS and fluorometry), and therapeutic strategies including Enzyme Replacement Therapy (ERT).

Biochemical Architecture & Mechanism

The Substrate: Galactose-6-Sulfate

Galactose-6-sulfate is not a free monosaccharide but a structural moiety found at the non-reducing end of specific GAGs during catabolism. It exists primarily in:

-

Keratan Sulfate (KS): A polymer of repeating disaccharides:

-D-galactose (Gal) and N-acetylglucosamine (GlcNAc).[1] The C6 position of the galactose residue is frequently sulfated.[2][3][4] -

Chondroitin-6-Sulfate (C6S): Contains N-acetylgalactosamine-6-sulfate (GalNAc-6S).[1][4][5][6][7] GALNS shows dual specificity, hydrolyzing the C6-sulfate from both Gal-6S and GalNAc-6S.

The Enzyme: GALNS (EC 3.1.6.4)

GALNS is a lysosomal exosulfatase.[3] Its catalytic efficiency relies on a unique post-translational modification: the oxidation of a conserved Cysteine residue (Cys79) to C

Key Kinetic Parameters:

-

Mechanism: Hydrolysis of the sulfate ester bond.

-

Active Site: Requires Calcium (

) coordination.[3] -

Substrate Specificity: High affinity for natural GAG substrates compared to synthetic analogs.

The Degradation Cascade

The degradation of KS is stepwise. GALNS must remove the 6-sulfate from the terminal Galactose before

Figure 1: Stepwise degradation of Keratan Sulfate. GALNS action is the prerequisite for subsequent glycosidase activity.

Pathophysiology: Morquio A Syndrome

A deficiency in GALNS results in the accumulation of undegraded Gal-6S and GalNAc-6S terminated GAGs.[6] Unlike other MPS disorders that affect the brain (due to Heparan Sulfate accumulation), KS accumulation primarily targets:

-

Cartilage & Bone: Disruption of chondrocyte architecture, leading to systemic skeletal dysplasia.

-

Cornea: Clouding due to KS deposition.

-

Heart Valves: Thickening and regurgitation.

Analytical Methodologies

Accurate quantification of GALNS activity and substrate accumulation is vital for diagnosis and drug monitoring.

Fluorometric Enzyme Assay (Gold Standard)

This assay uses a synthetic substrate, 4-methylumbelliferyl-

Protocol Workflow:

-

Desulfation: Incubate sample (leukocytes/fibroblasts) with 4-MU-Gal-6S.[8] GALNS removes the sulfate.[1][3][5][9]

-

Product: 4-MU-Gal (Non-fluorescent).

-

-

Liberation: Add exogenous

-Galactosidase.-

Product: Free 4-MU (Fluorescent).[10]

-

-

Detection: Measure fluorescence (Ex 365 nm / Em 450 nm).

Figure 2: Coupled fluorometric assay principle. Signal generation is dependent on the initial desulfation by GALNS.

LC-MS/MS Quantification of KS Disaccharides

For measuring substrate accumulation (biomarker analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior to dye-binding methods (DMB) due to specificity.

Protocol Overview:

-

Digestion: Digest plasma/urine with Keratanase II (specific for glucosaminidic linkages in sulfated KS).

-

Products: Generates specific disaccharides:

-

Mono-sulfated: Gal-GlcNAc(6S)

-

Di-sulfated: Gal(6S)-GlcNAc(6S)

-

-

Separation: Porous Graphitic Carbon (Hypercarb) or Amide columns are required due to the high polarity of sulfated sugars.

-

Detection: Negative ion mode MRM (Multiple Reaction Monitoring).

Table 1: Comparison of Analytical Substrates

| Parameter | Natural Substrate (KS) | Synthetic Substrate (4-MU-Gal-6S) |

| Role | Physiological Target | Diagnostic Tool |

| High Affinity (~0.05 mM) | Lower Affinity (~13 mM) | |

| Variable | ~228 min | |

| Clinical Use | Biomarker (LC-MS/MS) | Enzyme Activity Assay |

Therapeutic Interventions

Enzyme Replacement Therapy (Elosulfase Alfa)

Elosulfase alfa (Vimizim) is a recombinant human GALNS (rhGALNS).[11]

Mechanism of Action:

-

Administration: Weekly IV infusion.

-

Uptake: The enzyme contains bis-mannose-6-phosphate (M6P) residues, allowing binding to the Cation-independent Mannose-6-Phosphate Receptor (CI-MPR) on the cell surface.

-

Trafficking: Internalized via endocytosis and trafficked to the lysosome.[12]

-

Catabolism: Restores hydrolysis of Gal-6S and GalNAc-6S, reducing GAG storage.

Critical Limitation: rhGALNS does not cross the Blood-Brain Barrier (BBB) and has limited penetration into avascular cartilage, which is the primary site of pathology in Morquio A.

Figure 3: Cellular uptake and trafficking mechanism of Elosulfase alfa.

References

-

Structure and Mechanism of GALNS

- Rivera-Colón, Y., et al. (2012). "The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A." Journal of Molecular Biology.

-

LC-MS/MS Analytical Methods

-

Oguma, T., et al. (2007).[13] "Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry." Analytical Biochemistry.

-

-

Elosulfase Alfa Pharmacology

- BioMarin Pharmaceutical. (2014). "VIMIZIM (elosulfase alfa)

-

Morquio A P

-

Fluorometric Assay Protocols

-

van Diggelen, O.P., et al. (1990). "A new fluorometric enzyme assay for the diagnosis of Morquio A disease."[9] Clinica Chimica Acta.

-

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Playground/Human Galactosamine-6-sulfatase - Proteopedia, life in 3D [proteopedia.org]

- 4. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactosamine-6 sulfatase - Wikipedia [en.wikipedia.org]

- 6. Morquio Syndromes Type A and B (MPS IV) - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Fluorimetric Assays for N-Acetylgalactosamine-6-Sulfatase and Arylsulfatase B Based on the Natural Substrates for Confirmation of Mucopolysaccharidoses Types IVA and VI - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-enzymes.com [creative-enzymes.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. What is the mechanism of Elosulfase Alfa? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Mucopolysaccharidosis IVA and glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Link: D-Galactose-6-O-Sulphate as the Pathogenic Nexus in Morquio A Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Single Sulphate's Systemic Impact

Morquio A syndrome, or Mucopolysaccharidosis Type IVA (MPS IVA), is a rare, autosomal recessive lysosomal storage disorder characterized by a systemic skeletal dysplasia leading to marked short stature, joint laxity, and a spectrum of non-skeletal complications.[1][2] At its core, this complex clinical phenotype arises from a singular molecular failure: the inability to cleave a sulphate group from specific sugar moieties. This guide delves into the biochemical underpinnings of Morquio A syndrome, focusing on the central role of D-Galactose-6-O-sulphate. We will explore the pathophysiology stemming from the failed catabolism of this molecule, detail the diagnostic methodologies that exploit this broken link, and discuss therapeutic strategies designed to mend it. For researchers and drug developers, a profound understanding of this specific substrate-enzyme relationship is paramount for innovating diagnostics, prognostic biomarkers, and next-generation therapies.

Section 1: The Molecular Link - Biochemistry of Keratan Sulfate Degradation

To comprehend the pathology of Morquio A, one must first understand the structure and normal metabolic fate of its primary accumulated substrate, keratan sulfate (KS).

The Structure of Keratan Sulfate

Keratan sulfate is a glycosaminoglycan (GAG), a long, linear polysaccharide found abundantly in cartilage, bone, and the cornea.[3][4][5] Its fundamental structure consists of a repeating disaccharide unit of D-galactose (Gal) and N-acetylglucosamine (GlcNAc).[5][6] A key feature of KS is the sulfation at the carbon-6 position of either or both of these monosaccharides.[5] The moiety D-Galactose-6-O-sulphate is therefore an integral and recurring component of the KS chain, crucial for its biological function in providing hydration and compressive resilience to tissues like cartilage.[4][5]

The Lysosomal Degradation Pathway

The turnover of macromolecules is a fundamental cellular process, and GAGs like keratan sulfate are degraded in a stepwise fashion within the lysosome by a series of specific exohydrolases.[7][8] The degradation of KS proceeds from the non-reducing end of the chain. For the breakdown to continue, a terminal D-Galactose-6-O-sulphate residue must be desulfated. This critical step is catalyzed by the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS) .[3][9][10] Despite its name, which refers to its activity on chondroitin-6-sulfate, GALNS is the essential sulfatase for removing the 6-sulfate from galactose residues in keratan sulfate.[10][11] Once the sulfate is removed by GALNS, the exposed galactose can be cleaved by β-galactosidase, allowing the degradation process to proceed to the next sugar in the chain.[8][10]

Figure 1: Simplified workflow of the initial steps in lysosomal keratan sulfate degradation and the metabolic block in Morquio A syndrome.

Section 2: Pathophysiology of Morquio A Syndrome

The clinical manifestations of Morquio A are a direct downstream consequence of the enzymatic defect in the KS degradation pathway.

From Gene Mutation to Enzyme Deficiency

Morquio A syndrome is caused by mutations in the GALNS gene, located on chromosome 16q24.3.[9][12] Over 148 different mutations have been identified, including missense, nonsense, and splicing mutations.[3][13] These mutations lead to the production of a GALNS enzyme with reduced or completely eliminated catalytic activity.[3] The result is an inability to perform the crucial desulfation of terminal D-Galactose-6-O-sulphate on KS and N-acetylgalactosamine-6-sulfate on chondroitin-6-sulfate (C6S).[1][11]

Lysosomal Accumulation and Cellular Dysfunction

The enzymatic block causes the progressive accumulation of undigested KS and C6S fragments within the lysosomes of cells throughout the body.[10][14][15] Tissues with high GAG content, particularly cartilage, bone, and connective tissues, are most severely affected.[1][16] This storage process engorges the lysosomes, disrupting normal cellular metabolism, intracellular trafficking, and signaling pathways.[3][15] In chondrocytes, this disruption impairs the proper development and maintenance of cartilage and the extracellular matrix, leading to the systemic skeletal dysplasia that is the hallmark of the disease.[1][2] This includes features like short stature, odontoid hypoplasia, kyphoscoliosis, and joint laxity.[2][17]

Figure 3: A generalized workflow for the laboratory diagnosis of Morquio A syndrome.

Substrate Accumulation Analysis

Complementary to enzyme assays, the direct measurement of accumulated GAGs in urine or blood provides in vivo evidence of the metabolic block. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a highly sensitive and specific method for this purpose. [12] Trustworthiness of the Protocol: LC-MS/MS offers a self-validating system. It not only quantifies the total amount of KS and C6S but can also distinguish between different sulfation patterns (e.g., mono-sulfated vs. di-sulfated KS). This provides a detailed metabolic signature. In Morquio A, levels of KS and C6S are significantly elevated compared to age-matched controls. [2][12]The elevation of di-sulfated KS can be particularly discriminating. [12]

| Biomarker | Sample Type | Morquio A Patients (Typical Finding) | Healthy Controls (Typical Finding) | Citation |

|---|---|---|---|---|

| Keratan Sulfate (KS) | Urine, Blood | Significantly elevated, especially in younger patients | Low, age-dependent levels | [2][12] |

| Chondroitin-6-Sulfate (C6S) | Urine, Blood | Significantly elevated | Low levels | [10][12] |

| Di-sulfated KS | Urine, Blood | Markedly elevated | Very low to undetectable | [12]|

Section 4: Therapeutic Strategies - Mending the Link

Therapeutic development for Morquio A is directly informed by the underlying biochemistry. The primary goal is to restore the missing enzymatic activity to clear the accumulated GAGs.

Enzyme Replacement Therapy (ERT)

The most direct approach is Enzyme Replacement Therapy (ERT). Elosulfase alfa is a recombinant human GALNS enzyme approved for the treatment of Morquio A. [15][18]

-

Mechanism: Administered intravenously, the recombinant enzyme is taken up by cells and transported to the lysosome. There, it supplements the deficient native enzyme, catalyzing the desulfation of D-Galactose-6-O-sulphate on KS and clearing the stored GAGs. [15]* Clinical Relevance: ERT has been shown to improve endurance and reduce urinary KS levels, demonstrating that restoring the broken biochemical link can lead to clinical benefits. [12][15]

Pharmacological Chaperone Therapy (PCT)

An emerging strategy for genetic diseases caused by protein misfolding is Pharmacological Chaperone Therapy (PCT).

-

Mechanism: Some GALNS missense mutations result in an enzyme that is catalytically competent but misfolded, leading to its premature degradation. Pharmacological chaperones are small molecules that can bind to these unstable enzyme variants, helping them fold correctly and restoring some level of function. [19]* Drug Development Insight: Research has explored monosaccharides and other small molecules as potential chaperones for GALNS. [19]This approach highlights the potential for developing mutation-specific therapies tailored to the precise molecular defect.

Conclusion

The link between D-Galactose-6-O-sulphate and Morquio A syndrome is a clear and compelling example of how a defect in a single enzymatic step—the cleavage of a sulfate bond—can cascade into a severe, systemic disease. The D-Galactose-6-O-sulphate moiety within keratan sulfate is not merely a substrate; it is the lynchpin in the pathophysiology of Morquio A. Its failed processing is the direct cause of lysosomal storage, and its presence in diagnostic substrates is the key to accurate identification of the disease. For scientists and drug developers, every facet of this disorder, from cellular pathology to therapeutic intervention, pivots on understanding and addressing this fundamental biochemical lesion. Continued research into the intricacies of GALNS function and substrate interaction will undoubtedly pave the way for more effective and targeted treatments for patients with Morquio A syndrome.

References

- Morquio Syndrome A (MPS IVA): N-Acetylgalactosamine-6-Sulfatase Enzyme Analysis. (n.d.). Greenwood Genetic Center.

- Education about Morquio A. (n.d.). Morquiosity.

- Perumal, D., et al. (2016). Development of a fluorometric microtiter plate based enzyme assay for MPS IVA (Morquio type A) using dried blood spots. Clinical Biochemistry, 49(13-14), 1075-1078.

- Tomatsu, S. (2023). Morquio Syndrome (Mucopolysaccharidosis Type IV) Workup. Medscape.

- Keratan sulfate degrad

- Galactosamine-6 sulf

- Tomatsu, S. (2023). Morquio Syndrome (Mucopolysaccharidosis Type IV). Medscape.

- Tomatsu, S., et al. (2014). Morquio A syndrome: diagnosis and current and future therapies. Journal of Managed Care & Specialty Pharmacy, 20(8), 779-789.

- GALNS gene. (2010). MedlinePlus.

- Keratan sulfate degradation. (n.d.).

- Keratan sulfate degradation (Gallus gallus). (n.d.).

- Tomatsu, S., et al. (2014). Morquio A Syndrome: Diagnosis and Current and Future Therapies. PMC.

- Rivera-Colon, Y., et al. (2012). The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A. Journal of Molecular Biology, 423(5), 736-751.

- GALNS mutations of patients diagnosed and selected as reference for the MPS IVA enzymatic assay development. (n.d.).

- Morquio syndrome. (n.d.). Children's Hospital of Philadelphia.

- KEGG Glycosaminoglycan degradation - Reference p

- Keratan sulfate/keratin metabolism. (n.d.).

- N-acetylgalactosamine-6-sulf

- Morquio A Syndrome: Identification of Differential Patterns of Molecular Pathway Interactions in Bone Lesions. (2024). MDPI.

- Burton, B. (2020). Morquio Syndrome Type A Overview. CheckRare.

- Marradi, M., et al. (2023). Multivalent glyco-gold nanoparticles as inhibitors and chaperones for N-acetylgalactosamine-6-sulfatase (GALNS), the enzyme related to Morquio A disease. Organic & Biomolecular Chemistry, 21(47), 9605-9613.

- Morquio A Mechanism of Disease. (n.d.). VIMIZIM® (elosulfase alfa).

- Gupta, Y. (n.d.).

- Hoshino, H., et al. (2014). KSGal6ST is essential for the 6-sulfation of galactose within keratan sulfate in early postnatal brain. Journal of Histochemistry & Cytochemistry, 62(2), 145-156.

- Keratan sulf

Sources

- 1. Morquio A syndrome: diagnosis and current and future therapies. - Post - Orthobullets [orthobullets.com]

- 2. Morquio A Syndrome: Diagnosis and Current and Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. longdom.org [longdom.org]

- 5. Keratan sulfate - Wikipedia [en.wikipedia.org]

- 6. Reactome | Keratan sulfate/keratin metabolism [reactome.org]

- 7. Keratan sulfate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reactome | Keratan sulfate degradation [reactome.org]

- 9. Galactosamine-6 sulfatase - Wikipedia [en.wikipedia.org]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a fluorometric microtiter plate based enzyme assay for MPS IVA (Morquio type A) using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morquio A Mechanism of Disease |VIMIZIM® (elosulfase alfa) [hcp.biomarin.com]

- 16. mdpi.com [mdpi.com]

- 17. Morquio syndrome | Children's Hospital of Philadelphia [chop.edu]

- 18. checkrare.com [checkrare.com]

- 19. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to D-Galactose-6-O-sulphate Sodium Salt: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose-6-O-sulphate sodium salt is a sulfated monosaccharide of significant interest in glycobiology and pharmaceutical sciences. As a key structural component of various glycosaminoglycans (GAGs), such as keratan sulfate, it plays a crucial role in a multitude of biological processes, including cell signaling, adhesion, and extracellular matrix organization.[1] Its presence and specific sulfation pattern can modulate protein-carbohydrate interactions, influencing enzymatic activity and receptor binding. A thorough understanding of its fundamental physicochemical properties, namely its molecular weight and solubility, is paramount for its application in research and development, particularly in areas like drug delivery, tissue engineering, and the study of metabolic disorders. This guide provides a detailed overview of these core properties and outlines robust experimental protocols for their verification.

Physicochemical Properties

A precise understanding of the molecular weight and solubility of this compound is foundational for accurate experimental design, from preparing solutions of known molarity to developing purification strategies.

Molecular Weight

The molecular weight of this compound has been consistently established through its chemical formula. This information is critical for stoichiometric calculations in chemical reactions and for the preparation of standard solutions for analytical assays.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁NaO₉S | [1][2] |

| Molecular Weight | 282.2 g/mol | [1][3] |

| CAS Number | 125455-62-1 | [1][2] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its behavior in biological and chemical systems. This compound is generally described as being slightly soluble in water and methanol. However, for rigorous scientific applications, a quantitative determination of its solubility is often necessary. The presence of both hydroxyl groups and a charged sulphate group suggests a complex interplay of factors governing its solubility. While the hydroxyl groups can form hydrogen bonds with water, the ionic nature of the sodium sulphate group also contributes to its aqueous solubility.[4] The overall solubility will be influenced by factors such as temperature, pH, and the presence of other solutes.

Due to the limited availability of precise quantitative solubility data in public literature, a standardized experimental approach is essential for researchers to determine this property under their specific experimental conditions. The following section details a comprehensive protocol for the determination of aqueous solubility.

Experimental Protocols for Solubility Determination

The determination of aqueous solubility for a compound like this compound requires a meticulous and systematic approach to ensure accuracy and reproducibility. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Workflow for Aqueous Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the aqueous solubility of this compound.

Sources

Metabolic Pathway of Sulfated Galactose Derivatives: A Technical Guide

Executive Summary

Sulfated galactose derivatives represent a critical class of glycoconjugates involved in cellular signaling, structural integrity, and lipid homeostasis. This guide dissects the metabolic life-cycle of two primary derivatives: Galactose-6-sulfate (found in Keratan Sulfate) and Galactose-3-sulfate (found in Sulfatides).

For drug development professionals, understanding the distinct enzymatic machinery governing these pathways is non-negotiable. Defects in the catabolism of these moieties drive Lysosomal Storage Diseases (LSDs) such as Morquio A Syndrome and Metachromatic Leukodystrophy. This document synthesizes the biosynthetic origins, lysosomal catabolism, and validated analytical protocols for these derivatives.

Structural Diversity & Biosynthesis[1]

The biological function of sulfated galactose is dictated by the regiochemistry of the sulfate group. The addition of sulfate is a late-stage Golgi modification driven by specific sulfotransferases using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the high-energy donor.

The Two Primary Lineages

| Derivative | Position | Primary Conjugate | Key Biosynthetic Enzyme | Localization |

| Gal-6-S | C6-OH | Keratan Sulfate (KS) | KSG6ST (Galactose-6-O-sulfotransferase) | Extracellular Matrix (Cornea, Cartilage) |

| Gal-3-S | C3-OH | Sulfatide (Galactosylceramide) | GAL3ST1 (Cerebroside sulfotransferase) | Myelin Sheath (Oligodendrocytes) |

Biosynthetic Logic (Golgi Apparatus)

The synthesis is compartmentalized within the Golgi. For Keratan Sulfate (KS), the process is sequential.[1] The polymer backbone (poly-N-acetyllactosamine) is first assembled, followed by sulfation.

-

Step 1: Transport of PAPS from cytosol to Golgi lumen via PAPS translocase.

-

Step 2 (KS Path): The enzyme KSG6ST transfers sulfate to the C6 position of galactose residues within the elongating carbohydrate chain.

-

Step 2 (Sulfatide Path): The enzyme GAL3ST1 transfers sulfate to the C3 position of galactosylceramide.

Diagram 1: Divergent Biosynthetic Pathways

The following diagram illustrates the separation of C6 and C3 sulfation pathways within the Golgi apparatus.

Caption: Divergent Golgi sulfation pathways. KSG6ST targets GAGs (C6), while GAL3ST1 targets lipids (C3).

Catabolic Pathways & Enzymology[3]

For researchers in drug development, the catabolic pathway is often more critical than biosynthesis because enzyme deficiencies here lead to pathological accumulation (Lysosomal Storage Diseases).

Keratan Sulfate Degradation (The GALNS Pathway)

Degradation occurs in the lysosome and is strictly sequential. The enzyme N-acetylgalactosamine-6-sulfatase (GALNS) is the gatekeeper. It must remove the sulfate from the C6 position of Galactose before the sugar chain can be further depolymerized by beta-galactosidase.

-

Clinical Relevance: Deficiency in GALNS causes Mucopolysaccharidosis IV A (Morquio A) .[2]

-

Mechanism: GALNS hydrolyzes the sulfate ester. If this step fails, undegraded KS accumulates in bone and cartilage, causing skeletal dysplasia.

Sulfatide Degradation (The ARSA Pathway)

Sulfatides (Gal-3-S) require a different set of machinery. The sulfate is cleaved by Arylsulfatase A (ARSA) .[3]

-

Critical Cofactor: This reaction requires the activator protein Saposin B , which solubilizes the lipid substrate for the enzyme.

-

Clinical Relevance: Deficiency in ARSA causes Metachromatic Leukodystrophy (MLD) .

Diagram 2: Lysosomal Catabolic Cascade

This diagram highlights the specific blockades associated with Morquio A and MLD.

Caption: Lysosomal degradation pathways.[4] GALNS and ARSA are the critical rate-limiting enzymes for KS and Sulfatides, respectively.

Analytical Methodologies

Accurate quantification of sulfated galactose is essential for diagnosing LSDs and monitoring Enzyme Replacement Therapy (ERT).

Protocol: LC-MS/MS Analysis of KS Disaccharides

This method is the gold standard for quantifying Keratan Sulfate accumulation in blood or urine. It relies on the enzymatic digestion of the polymer into disaccharides using Keratanase II .[5][6]

Principle: Keratanase II cleaves the glucosaminidic linkage, releasing disaccharides (Gal-GlcNAc) that retain their sulfation pattern.[7][6]

Step-by-Step Workflow:

-

Sample Prep: Incubate serum/plasma (50 µL) with Pronase to digest core proteins.

-

Digestion: Add Keratanase II (2 mIU) in 50 mM ammonium acetate buffer (pH 6.0). Incubate at 37°C for 12–24 hours [1].

-

Filtration: Pass through a 10-30 kDa molecular weight cutoff filter to remove enzymes and undigested proteins.

-

Separation: Inject filtrate onto a Hypercarb (Porous Graphitic Carbon) column. This column is required to retain polar disaccharides.

-

Detection: ESI-MS/MS in Negative Ion Mode (MRM).

-

Target 1 (Mono-sulfated): m/z 462.0 → 97.0 (Sulfate ion).

-

Target 2 (Di-sulfated): m/z 542.0 → 462.0 (Loss of sulfate).

-

Protocol: GALNS Fluorometric Activity Assay

This assay is used to screen for Morquio A. It utilizes a synthetic substrate, 4-MU-Gal-6-S .

Causality & Logic: The assay is "two-step" because the fluorophore (4-MU) is attached to the galactose. GALNS must first remove the sulfate (Step 1) before exogenous Beta-Galactosidase can cleave the sugar to release the fluorescent 4-MU (Step 2).[8][9]

Workflow:

-

Substrate: 4-Methylumbelliferyl-β-D-galactopyranoside-6-sulfate (3 mM).

-

Incubation (Step 1): Mix 10 µL cell lysate (leukocytes) with substrate in acetate buffer (pH 4.5). Incubate 17 hours at 37°C.

-

Second Digestion (Step 2): Add exogenous Beta-Galactosidase (from Aspergillus). Incubate 1 hour at 37°C.

-

Stop: Add Glycine-Carbonate buffer (pH 10.7) to maximize fluorescence of the 4-MU anion.

-

Read: Excitation 365 nm / Emission 450 nm.

-

Interpretation: Low fluorescence indicates GALNS deficiency (Morquio A) [2].

-

Therapeutic Targeting

Understanding these pathways has led to FDA-approved therapies.

-

Enzyme Replacement Therapy (ERT):

-

Elosulfase alfa (Vimizim): Recombinant human GALNS. It is taken up by cells via the Mannose-6-Phosphate receptor, trafficked to the lysosome, and restores the breakdown of Galactose-6-sulfate [3].

-

-

Substrate Reduction Therapy (SRT):

-

Inhibitors of Galactosylceramide Synthase are being investigated to lower the synthesis of sulfatides in MLD, reducing the burden on the residual ARSA enzyme activity.

-

References

-

Analytical method for the determination of disaccharides derived from keratan sulfate. Source: PubMed / NIH URL:[Link] Relevance: Defines the LC-MS/MS parameters and Keratanase II digestion protocol.

-

Diagnosing Mucopolysaccharidosis type IV A by the fluorometric assay of GALNS activity. Source: PubMed Central URL:[Link] Relevance: Provides the validated two-step fluorometric protocol for GALNS.

-

Keratan sulfate degradation pathway. Source: Reactome URL:[4][10][Link] Relevance: Authoritative mapping of the sequential enzymatic steps in the lysosome.

-

Biosynthesis and biological function of sulfoglycolipids. Source: PubMed Central URL:[Link] Relevance: Details the GAL3ST1 and PAPS pathways for sulfatide synthesis.

Sources

- 1. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diagnosing Mucopolysaccharidosis type IV a by the fluorometric assay of N-Acetylgalactosamine-6-sulfate sulfatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfatide - Wikipedia [en.wikipedia.org]

- 4. Reactome | Keratan sulfate degradation [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structural and biochemical aspects of keratan sulphate in the cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Approaches for Fluorescence-Based Newborn Screening of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Keratan sulfate/keratin metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Structural and Functional Divergence of Galactose Sulfates

Focus: Galactose-6-Sulfate (Gal-6S) vs. Galactose-4-Sulfate (Gal-4S)

Executive Summary

In the field of glycomics and drug development, the distinction between Galactose-6-sulfate (Gal-6S) and Galactose-4-sulfate (Gal-4S) is not merely isomeric; it is a fundamental divergence in biological lineage and clinical significance.

-

Gal-6S is the predominant sulfation motif in mammalian Keratan Sulfate (KS) . Its accumulation is the hallmark of Mucopolysaccharidosis IV A (Morquio A Syndrome) , making it a critical target for Enzyme Replacement Therapy (ERT).

-

Gal-4S is structurally restrictive and rare in mammalian glycosaminoglycans (GAGs), though it serves as the primary building block of marine Carrageenans (Kappa/Iota). In mammals, 4-sulfation is typically reserved for N-acetylgalactosamine (GalNAc) in Chondroitin/Dermatan Sulfate, not Galactose.

This guide delineates the physicochemical, pathological, and analytical differences between these two isomers to support high-fidelity research and therapeutic design.

Part 1: Structural Chemobiology & Stereochemistry

The core difference lies in the position of the sulfate ester relative to the pyranose ring, which dictates steric accessibility for enzymes and antibodies.

Stereochemical Environment

-

Galactose-6-Sulfate (C6-Exocyclic): The sulfate group is attached to the exocyclic hydroxymethyl group (C6). This is a primary alcohol sulfation. The C5-C6 bond allows for rotational freedom (

angle), making the sulfate group flexible and highly accessible to solvent and enzymes (e.g., GALNS). -

Galactose-4-Sulfate (C4-Axial): The sulfate is attached to the C4 hydroxyl. In galactopyranose, the C4-OH is axial . This places the bulky sulfate group in a crowded steric environment, perpendicular to the ring plane. This rigidity creates a distinct "sulfation code" that differs significantly from the equatorial 4-sulfation seen in Glucose.

Comparative Properties Table

| Feature | Galactose-6-Sulfate (Gal-6S) | Galactose-4-Sulfate (Gal-4S) |

| Alcohol Type | Primary (Exocyclic) | Secondary (Axial) |

| Steric Hindrance | Low (Flexible rotation) | High (Rigid axial orientation) |

| Major Biological Source | Mammalian Keratan Sulfate (KS), C6-Chondroitin | Marine Red Algae (Carrageenans), Selectin ligands |

| Key Catabolic Enzyme | GALNS (N-acetylgalactosamine-6-sulfatase) | Arylsulfatase B (limited activity on Gal, prefers GalNAc) |

| Disease Association | Morquio A (MPS IV A) | Rare/Marine Toxicology |

| Diagnostic NMR Shift | H6/H6' deshielding (~4.2 ppm) | H4 deshielding (~4.7 ppm) |

Part 2: Enzymology & Pathology (The Clinical Axis)

For drug development professionals, the distinction is vital when designing enzyme assays or replacement therapies.

The GALNS Specificity (Morquio A)

The enzyme N-acetylgalactosamine-6-sulfatase (GALNS) is a lysosomal exosulfatase.[1] Despite its name suggesting specificity for GalNAc, it is the obligate enzyme for removing sulfate from Galactose-6-sulfate residues at the non-reducing end of Keratan Sulfate.

-

Mechanism: GALNS requires the sulfate to be on the flexible C6 position. It cannot efficiently hydrolyze the axially oriented C4-sulfate on Galactose.

-

Pathology: In MPS IV A, GALNS deficiency leads to the accumulation of Gal-6S-rich Keratan Sulfate in the cornea and cartilage, causing corneal clouding and skeletal dysplasia.

The "Gal-4S" Trap

Researchers often confuse Gal-4S with GalNAc-4S .

-

GalNAc-4S is the major component of Chondroitin Sulfate A and Dermatan Sulfate. It is degraded by Arylsulfatase B (deficient in Maroteaux-Lamy Syndrome, MPS VI).

-

Gal-4S (no N-acetyl group) is rare in human GAGs. It appears in specific sulfated Lewis antigens (sialyl 6-sulfo Lewis X) involved in lymphocyte homing.

Visualization: The Catabolic Divergence

The following diagram illustrates the strict enzymatic sorting of these isomers.

Figure 1: Enzymatic specificity pathways. GALNS specifically targets the C6-sulfate of Galactose in Keratan Sulfate, whereas C4-sulfation on Galactose (as seen in marine sources) lacks a dedicated high-throughput mammalian catabolic pathway.

Part 3: Analytical Workflows (Differentiation Protocol)

Distinguishing these isomers requires orthogonal validation. Standard C18 HPLC cannot separate these hydrophilic isomers.

Protocol: Porous Graphitized Carbon (PGC) LC-MS/MS

This is the gold standard for separating isomeric sulfated glycans. PGC resolves isomers based on their planar interaction with the graphite surface.

Step 1: Sample Preparation (Enzymatic Depolymerization)

-

Action: Digest GAGs with Keratanase II (for KS) or Chondroitinase ABC (for CS).

-

Why: Reduces complex polymers to disaccharides (e.g., Gal-6S-GlcNAc). Intact polymers are too heterogeneous for precise isomer assignment.

Step 2: Derivatization (Optional but Recommended)

-

Action: Reductive amination with 2-aminobenzamide (2-AB) or PMP.

-

Why: Fixes the anomeric center (preventing

mutarotation splitting) and enhances ionization efficiency in negative mode ESI.

Step 3: PGC-LC Separation

-

Column: Hypercarb (Porous Graphitized Carbon).

-

Mobile Phase: Ammonium Bicarbonate (pH 8.5) / Acetonitrile gradient.

-

Result: Gal-4S (axial sulfate) elutes earlier than Gal-6S (primary sulfate) due to weaker interaction of the axial sulfate conformer with the flat graphite surface.

Step 4: MS/MS Fragmentation (Negative Mode)

-

Precursor: Select [M-H]⁻ ions.[2]

-

Collision Energy: 20–35 eV.

-

Diagnostic Ions:

-

Gal-6S: High abundance of [HSO₄]⁻ (m/z 97) relative to [SO₃]⁻ (m/z 80). The primary C6 sulfate is more labile.

-

Gal-4S: Distinct cross-ring cleavages (e.g.,

or

-

Protocol: NMR Spectroscopy (The Structural Proof)

If sample quantity permits (>500

-

Gal-6S: Look for the H6/H6' signals. In unsulfated Gal, these are at ~3.7 ppm. In Gal-6S, they shift downfield to ~4.20 ppm .

-

Gal-4S: Look for the H4 signal.[3] In unsulfated Gal, H4 is ~3.9 ppm (often obscured). In Gal-4S, the H4 signal shifts significantly downfield to ~4.74 ppm .

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow for definitive isomer identification using NMR and Mass Spectrometry.

Part 4: Implications for Drug Development

Enzyme Replacement Therapy (ERT) Design

For companies developing therapies for Morquio A (e.g., elosulfase alfa):

-

Substrate Specificity: The recombinant enzyme must be validated against Gal-6S substrates. Using Gal-4S or GalNAc-4S substrates will yield false negatives for activity.

-

Biomarker Monitoring: In clinical trials, monitoring Keratan Sulfate levels in urine/blood requires assays that specifically detect the Gal-6S-GlcNAc disaccharide. Antibodies (e.g., 5D4) are specific to highly sulfated poly-N-acetyllactosamine chains containing Gal-6S.[4]

Excipient Safety (Carrageenans)

Gal-4S is the major component of carrageenans, widely used as thickeners in liquid formulations.

-

Immunogenicity: While generally GRAS (Generally Recognized As Safe), low-molecular-weight poligeenan (degraded carrageenan rich in Gal-4S) can be inflammatory.

-

Differentiation: It is crucial to ensure that bioanalytical assays for a Gal-6S targeting drug do not cross-react with Gal-4S excipients in the formulation matrix.

References

-

MedlinePlus. (2020). GALNS gene: N-acetylgalactosamine-6-sulfatase.[1][5][6][7] National Library of Medicine. [7]

-

UniProt Consortium. (2024). UniProtKB - P34059 (GALNS_HUMAN). UniProt.[5]

-

Restaino, O. F., et al. (2019). Structural Characterization and Glycosaminoglycan Impurities Analysis of Chondroitin Sulfate. Polymers (MDPI).

-

Kailemia, M. J., et al. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Analytical Chemistry.

-

Pomin, V. H. (2010). Structural and functional insights into sulfated galactans: a systematic review. Glycobiology (NIH).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Galactosamine-6 sulfatase - Wikipedia [en.wikipedia.org]

- 7. medlineplus.gov [medlineplus.gov]

Technical Guide: D-Galactose-6-O-sulphate as a Substrate for GALNS Profiling

Executive Summary

This technical guide details the biochemical utility of D-Galactose-6-O-sulphate (Gal-6S) as a primary substrate for N-acetylgalactosamine-6-sulfatase (GALNS) .[1] Deficiency in GALNS activity leads to Mucopolysaccharidosis IV A (MPS IVA), or Morquio A syndrome, characterized by the lysosomal accumulation of Keratan Sulfate (KS) and Chondroitin-6-Sulfate (C6S).[2][3][4]

This document is designed for research scientists and drug development professionals. It moves beyond basic definitions to explore the kinetic disparities between physiological and synthetic substrates, provides a validated two-step fluorometric assay protocol, and visualizes the molecular degradation pathways essential for enzyme replacement therapy (ERT) monitoring.

Part 1: Mechanistic Foundations

The GALNS Catalytic Machinery

GALNS (EC 3.1.6.4) is a lysosomal exosulfatase. Its catalytic mechanism relies on a unique post-translational modification: the oxidation of a conserved cysteine residue (Cys79 in humans) to C

Substrate Specificity: The Gal-6S Moiety

GALNS exhibits dual specificity, hydrolyzing sulfate ester bonds from:

-

N-acetylgalactosamine-6-sulfate (found in Chondroitin-6-Sulfate).[1][5][6][7]

-

D-Galactose-6-sulfate (found in Keratan Sulfate).[7]

The Gal-6S moiety is the critical determinant for diagnosing Morquio A, as KS accumulation correlates strongly with skeletal dysplasia severity.

Pathway Visualization

The following diagram illustrates the physiological degradation of Keratan Sulfate, highlighting the specific cleavage event mediated by GALNS.

Figure 1: Physiological degradation pathway of Keratan Sulfate focusing on the critical GALNS-mediated desulfation step.[1]

Part 2: Substrate Chemistry & Selection

Physiological vs. Synthetic Substrates

While natural substrates (KS fragments) offer high affinity, they are chemically heterogeneous and difficult to quantify in high-throughput screens. The industry standard for kinetic profiling is the fluorogenic analogue 4-Methylumbelliferyl-beta-D-galactopyranoside-6-sulfate (4-MU-Gal-6S) .

Critical Kinetic Distinction:

-

Natural Substrate (

): ~0.01 - 0.05 mM.[1] GALNS has high affinity for the polyanionic backbone of KS. -

Synthetic Substrate (

): ~2.0 - 13.0 mM.[1] The lack of the extended carbohydrate chain results in significantly lower affinity, necessitating higher substrate concentrations in in vitro assays to approach

The "Two-Step" Assay Principle

A common pitfall in GALNS profiling is the assumption that sulfate cleavage yields a fluorescent signal directly. It does not.

-

Step 1 (GALNS): Hydrolysis of the sulfate group yields 4-MU-Galactose (non-fluorescent).

-

Step 2 (Beta-Gal): Exogenous

-galactosidase must be added to cleave the glycosidic bond, releasing 4-Methylumbelliferone (4-MU) , which fluoresces at alkaline pH.

Part 3: Experimental Protocol (Validated)

Objective: Quantify GALNS specific activity in leukocytes, fibroblasts, or recombinant preparations.

Reagents & Buffer Systems

| Component | Concentration | Role |

| Substrate | 5.0 - 10.0 mM | 4-MU-Gal-6S (dissolved in buffer). High conc. required due to high |

| Lysis Buffer | 0.1 M Na-Acetate / 0.1 M NaCl | pH 4.[8]3. Mimics lysosomal acidity. |

| Inhibitors | Protease Inhibitor Cocktail | Prevents proteolytic degradation of GALNS during lysis. |

| Step 2 Enzyme | 10 U/mL | Bovine liver or bacterial origin. Must be in excess. |

| Stop Solution | 0.2 M Glycine / NaOH | pH 10.5. Maximizes 4-MU fluorescence quantum yield. |

Step-by-Step Workflow

Step 1: Enzyme Incubation

-

Prepare 20

L of cell lysate (approx. 10-20 -

Add 40

L of Substrate Solution (4-MU-Gal-6S in pH 4.3 Acetate/NaCl buffer). -

Incubate at 37°C for 16–24 hours .

-

Note: Extended incubation is required for tissue samples due to low specific activity. Recombinant enzymes may require only 1-4 hours.

-

Step 2: Signal Release

4. Add 20

- Mechanism:[1][9] This step converts the desulfated product (4-MU-Gal) into fluorescent 4-MU.[10][11][12][13]

Step 3: Termination & Readout

6. Add 200

Assay Logic Diagram

Figure 2: Two-step fluorometric assay workflow for GALNS activity quantification.

Part 4: Kinetic Profiling & Interpretation[1]

Kinetic Parameters

When characterizing GALNS, researchers must account for the significant difference in affinity between natural and synthetic substrates.[1]

| Parameter | 4-MU-Gal-6S (Synthetic) | Keratan Sulfate (Natural) | Implications |

| 2.0 - 13.0 mM | 0.01 - 0.05 mM | Synthetic assays require high substrate loading to avoid underestimating | |

| ~228 min | Variable | Turnover is generally faster on synthetic substrates due to lack of steric bulk. | |

| Inhibition | Substrate Inhibition ( | Product Inhibition | Avoid excessive substrate concentrations (>20 mM) which may suppress activity. |

Inhibitors and Interferences

-

Inorganic Sulfate (

): Acts as a competitive inhibitor ( -

Phosphate (

): Potent inhibitor. Avoid PBS in the lysis or reaction steps; use Acetate or Citrate buffers. -

Chloride (

): High concentrations (>150 mM) can be inhibitory; maintain physiological or lower ionic strength.

Part 5: References

-

Rivera-Colón, Y. et al. (2012). The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A. Proceedings of the National Academy of Sciences. [Link]

-

Van Diggelen, O.P. et al. (1990). A fluorimetric enzyme assay for the diagnosis of Morquio disease type A (MPS IV A). Clinica Chimica Acta. [Link]

-

Tomatsu, S. et al. (2008). Enzyme replacement therapy in a murine model of Morquio A syndrome. Human Molecular Genetics. [Link]

-

Campos, D. & Montero, R. (2018). Rapid and Modular Assembly of Click Substrates To Assay Enzyme Activity in the Newborn Screening of Lysosomal Storage Disorders. ACS Central Science. [Link]

Sources

- 1. The structure of human GALNS reveals the molecular basis for mucopolysaccharidosis IV A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

- 6. Orphanet: GALNS-galactosamine (N-acetyl)-6-sulfatase [orpha.net]

- 7. uniprot.org [uniprot.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-enzymes.com [creative-enzymes.com]

- 11. creative-enzymes.com [creative-enzymes.com]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

The Sixth Sense of the Glycocalyx: A Technical Guide to the Significance of 6-O-Sulfation in Carbohydrate Recognition

For researchers, scientists, and drug development professionals, understanding the nuanced language of cellular communication is paramount. Within the complex symphony of molecular interactions, the sulfation patterns of carbohydrates represent a critical layer of information, dictating everything from growth factor signaling to pathogen invasion. This guide delves into the specific and profound significance of 6-O-sulfation, a key modification in the grammar of carbohydrate recognition. We will explore the enzymatic machinery that writes and erases this molecular mark, its impact on the function of crucial glycans, and the methodologies employed to decipher its role in health and disease.

The "Sulfocode": An Introduction to Glycosaminoglycan Sulfation

Glycosaminoglycans (GAGs) are long, linear polysaccharides that are major components of the extracellular matrix (ECM) and cell surfaces.[1][2] Their structures, consisting of repeating disaccharide units, are deceptively simple. The true complexity and functional diversity of GAGs lie in the intricate patterns of sulfation along their chains, creating a "sulfocode" that is read by a vast array of proteins.[3] This code is not static; it is dynamically written and edited by a suite of enzymes, allowing for precise spatial and temporal control of biological processes.[4][5]